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Introduction

Benserazide hydrochloride (BEH) is a recognized peripheral aromatic L-amino acid decarboxylase
inhibitor, primarily used in combination with levodopa for the treatment of Parkinson's disease [1]. Recent
research has revealed its potential for repurposing as an antifungal agent and a sensitizer for conventional

antifungals.

This application note details standardized in vitro protocols to evaluate the antifungal activity of BEH, both
alone and in combination with fluconazoele (FLC), against planktonic cells and preformed biofilms of C.
albicans, including fluconazole-resistant strains. The methodologies are adapted from a peer-reviewed study

by Chen et al. (2021) [2] [3].

Materials and Reagents

e Test Compound: Benserazide hydrochloride (BEH) [2] [3].

e Antifungal Agent: Fluconazole (FLC) [2] [3].

e Microbial Strains: Candida albicans strains, including fluconazole-susceptible (CA4, CAS8, etc.) and
fluconazole-resistant (CA10, CA16, CA103, etc.) isolates. Quality control strain C. albicans ATCC
10231 is recommended [2] [3].

e Culture Media: Sabouraud Dextrose Agar (SDA) for subculture and RPMI-1640 medium buffered to
pH 7.0 with MOPS for susceptibility testing [2].
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e Specialty Reagents: XTT menadione solution for biofilm metabolic activity assay [2].
e Equipment: 96-well flat-bottom microtiter plates, microplate reader, incubator [2].

Experimental Protocols

Broth Microdilution for Planktonic Cells

This protocol determines the Minimum Inhibitory Concentration (MIC) of BEH and FLC against planktonic

C. albicans cells, and assesses drug interactions using the chequerboard method.

Workflow Overview:

The following diagram illustrates the key steps in the broth microdilution assay:
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Detailed Procedure:

e Drug Preparation: Prepare stock solutions of BEH (1024 pg/mL) and FLC (2560 pug/mL) in sterile
distilled water [2] [3].
¢ Inoculum Preparation: Subculture C. albicans strains on SDA. Prepare a fungal suspension in
RPMI-1640 medium, adjusted to a final concentration of 2 x 10* CFU/mL [2].
e Chequerboard Setup: In a 96-well plate:
o Add 100 pL of the standardized fungal inoculum to all test wells.
o Add 50 pL of serial dilutions of BEH (final concentration range typically 4—-64 pg/mL) along the
rows.
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o Add 50 pL of serial dilutions of FLC (final concentration range typically 0.125-64 pg/mL) along
the columns [2].
e Controls: Include growth control (drug-free medium with inoculum) and sterility control (medium only)
wells.
¢ Incubation and Reading: Incubate the plate at 35°C for 24 hours. Measure the optical density (OD)
with a microplate reader. The MIC80 endpoint is defined as the lowest drug concentration that
reduces fungal growth by 80% compared to the drug-free control [2].
e Data Analysis:
o Calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions
using the formula: FICI = (MIC80 of BEH in combination / MIC80 of BEH
alone) + (MIC80 of FLC in combination / MIC80 of FLC alone) [2].
o Interpretation: FICI < 0.5 indicates synergy; >0.5 to 4 indicates no interaction; and >4 indicates
antagonism [2].

XTT Assay for Preformed Biofilms

This protocol quantifies the metabolic activity of preformed biofilms after treatment with BEH and FLC.

Workflow Overview:

The diagram below outlines the key stages of the biofilm susceptibility assay:
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Detailed Procedure:

¢ Biofilm Formation: Add 100 pL of the standardized yeast suspension (2 x 103 CFU/mL) to a 96-well
microtiter plate. Incubate for specific periods (e.g., 4, 8, 12, and 24 hours) at 35°C to allow biofilm

formation [2].
e Washing: After incubation, carefully wash each well three times with phosphate-buffered saline

(PBS) to remove non-adherent planktonic cells [2].
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e Drug Treatment: Add 100 pL of BEH (concentration range 16—-1024 pg/mL) and FLC (concentration
range 2—1024 pg/mL) dilutions to the preformed biofilms [2].

¢ Incubation and Metabolic Assessment: After a predetermined treatment period, assess biofilm
metabolic activity using the XTT reduction assay. Add XTT (0.5 mg/mL) with menadione (1 uM) to
each well and incubate in the dark for a few hours. The reduction of XTT to a water-soluble formazan
dye by metabolically active cells is measured at 492 nm [2].

o Data Analysis: The sessile Minimum Inhibitory Concentration (sMIC80) is defined as the lowest

drug concentration that results in an 80% reduction in biofilm metabolic activity compared to the
untreated control [2]. The FICI model can also be applied here to evaluate synergy against biofilms.

Key Data and Findings

Antifungal Activity Against Planktonic Cells

The table below summarizes the synergistic effect of BEH and FLC against fluconazole-resistant C. albicans

strains [2] [3].

Table 1: Synergistic Activity of BEH and FLC against FLC-Resistant *C. albicans*

MIC FLC MIC BEH MIC FLC MIC BEH
Isolate Alone Alone Combined Combined FICI Interpretation
(ng/mL) (ng/mL) (ng/mL) (ng/mL)
CA10 (R) >512 32 0.125 8 0.25 Synergy
CAl1l6 (R) >512 32 0.25 8 0.25 Synergy
CA103 >512 16 0.25 4 0.25 Synergy
(R)
CA137 >512 32 0.5 4 0.125 Synergy
(R)
CA632 >512 32 0.5 8 0.25 Synergy
(R)
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MIC FLC MIC BEH MIC FLC MIC BEH

Isolate Alone Alone Combined Combined FICI Interpretation
(ng/imL) (ng/mL) (ng/mL) (ng/mL)

CA20003 >512 16 0.125 8 0.5 Synergy

(R)

CA4 (S) 0.5 16 0.25 2 0.625 No Interaction

Abbreviations: R, Fluconazole-resistant; S, Fluconazole-susceptible; MIC, Minimum Inhibitory

Concentration; FICI, Fractional Inhibitory Concentration Index [2] [3].

Activity Against Preformed Biofilms

BEH in combination with FLC demonstrated synergistic antibiofilm activity, particularly against young
biofilms (within 8 hours of formation). The synergy was more pronounced and consistent at these earlier

time points compared to mature biofilms (24 hours) [2].

Investigating the Mechanism of Action

The antifungal effect of BEH, both alone and in combination with FLC, is associated with the following

mechanistic pathways:
Proposed Antifungal Mechanism of Benserazide:

The diagram below illustrates the hypothesized mechanisms by which Benserazide exerts its antifungal and

synergistic effects:
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Key Mechanistic Insights:

¢ Intracellular Calcium: BEH treatment leads to a significant increase in intracellular calcium
concentration in C. albicans, which can trigger stress pathways and contribute to cell death [2] [3].

e Metacaspase Activation: BEH, especially in combination with FLC, activates metacaspase, an
enzyme involved in a form of programmed cell death in fungi. This activation is linked to reduced
virulence and enhanced antibiofilm activity [2] [3].

¢ Virulence Reduction: The combined effect is a reduction in key virulence factors, notably the
inhibition of hyphal growth and biofilm formation. This is potentially linked to the inhibition of
hexokinase 2 (HK2), an enzyme crucial for glycolysis and full virulence in C. albicans [2].

o Efflux Pumps: Mechanistic studies indicated that the antifungal effects were not related to the
inhibition of drug efflux pumps, suggesting a different primary mechanism from classical
chemosensitizers [2] [3].

Conclusion

This application note provides validated protocols for assessing the in vitro antifungal activity of
Benserazide. The data demonstrates that BEH exhibits intrinsic antifungal activity and acts synergistically

with fluconazole against resistant C. albicans planktonic cells and young biofilms. The proposed
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mechanisms involve calcium-mediated stress, metacaspase activation, and virulence reduction. Benserazide
represents a promising candidate for repurposing as an antifungal synergist to combat azole-resistant

candidiasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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